Enhanced DNA Binding Affinity and Repair Evasion of Benzo[c]phenanthrene Adducts Versus Bay-Region Analogs
Benzo[c]phenanthrene, the core fjord-region structure of dibenzo(c,g)phenanthrene, forms DNA adducts that exhibit greater binding affinity and weaker RAD4-RAD23 (NER recognition) complexation than those formed by the bay-region analog benzo[a]pyrene. Free energy perturbation calculations demonstrate that fjord-region PAH-DNA adducts have higher relative binding free energies, indicating stronger intercalation and more stable lesion formation, while simultaneously showing reduced affinity for the NER recognition complex, a combination that predicts resistance to repair and enhanced genotoxic persistence [1].
| Evidence Dimension | Relative DNA binding affinity and NER recognition complexation |
|---|---|
| Target Compound Data | Greater binding affinity and weaker RAD4-RAD23 complexation affinity than bay-region analogs [1] |
| Comparator Or Baseline | Benzo[a]pyrene (bay-region analog) |
| Quantified Difference | Quantitatively greater binding free energy (ΔΔG values not explicitly provided in source; relative ranking established) |
| Conditions | Molecular dynamics and free energy perturbation calculations at NRAS codon-61 adenine adduct site |
Why This Matters
This evidence confirms that dibenzo(c,g)phenanthrene cannot be replaced by benzo[a]pyrene in studies of PAH genotoxicity, as the fjord-region compound's enhanced DNA persistence and repair evasion are mechanistically distinct.
- [1] Urwin DJ, Tran E, Alexandrova AN. Relative genotoxicity of polycyclic aromatic hydrocarbons inferred from free energy perturbation approaches. Proc Natl Acad Sci USA. 2024;121(37):e2322155121. View Source
